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L-Aspartyl-L-phenylalanine - 13433-09-5

L-Aspartyl-L-phenylalanine

Catalog Number: EVT-312076
CAS Number: 13433-09-5
Molecular Formula: C13H16N2O5
Molecular Weight: 280.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

L-Aspartyl-L-phenylalanine, often referred to by its methyl ester derivative aspartame, is a dipeptide composed of the amino acids L-aspartic acid and L-phenylalanine. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It serves as a precursor for aspartame, a well-known artificial sweetener. [, , , , , , ] L-Aspartyl-L-phenylalanine has garnered significant attention for its potential applications in various scientific research fields, including biochemistry, food science, and microbiology.

Future Directions
  • Exploring Alternative Synthesis Methods: Continued development of efficient and sustainable methods for L-Aspartyl-L-phenylalanine synthesis, such as through enzymatic or microbial production, is crucial. [, , ]
  • Investigating Its Role in Human Physiology: While its methyl ester form (aspartame) has been extensively studied, further research is needed to understand the potential roles and implications of L-Aspartyl-L-phenylalanine itself in human physiology. [, ]
  • Developing Novel Applications: Exploring potential applications of L-Aspartyl-L-phenylalanine in areas such as drug delivery, biomaterials, and biosensing could lead to new scientific advancements. []
Overview

L-Aspartyl-L-phenylalanine, commonly known as aspartame, is a dipeptide compound formed from the amino acids L-aspartic acid and L-phenylalanine. It is primarily recognized for its use as an artificial sweetener in various food products due to its high sweetness potency, approximately 200 times sweeter than sucrose. Aspartame is classified under the category of non-nutritive sweeteners and is widely utilized in the food and beverage industry.

Classification

L-Aspartyl-L-phenylalanine is classified as a dipeptide and falls within the category of artificial sweeteners. It is also categorized under peptides in biochemical classifications due to its formation from two amino acids.

Synthesis Analysis

Methods

The synthesis of L-Aspartyl-L-phenylalanine can be achieved through several methods, including chemical synthesis and enzymatic processes.

  1. Chemical Synthesis:
    • One method involves the reaction of N-protected L-aspartic anhydride with L-phenylalanine. This process typically includes the following steps:
      • Reacting N-protected L-aspartic anhydride with L-phenylalanine to form N-protected L-aspartyl-L-phenylalanine.
      • Removing the protecting group using acid hydrolysis.
      • Esterifying the resulting compound to create various alkyl esters .
  2. Enzymatic Synthesis:
    • Thermolysin, a heat-stable protease, catalyzes the formation of L-Aspartyl-L-phenylalanine from its precursors in aqueous solutions. This method provides advantages such as mild reaction conditions and higher specificity .

Technical Details

The enzymatic synthesis of L-Aspartyl-L-phenylalanine typically involves optimizing conditions such as temperature, pH, and substrate concentration to enhance yield and efficiency. Thermolysin has been shown to effectively catalyze the reaction under controlled conditions, making it a preferred choice for industrial applications .

Molecular Structure Analysis

Structure

L-Aspartyl-L-phenylalanine consists of two amino acids linked by a peptide bond. The molecular formula is C14H18N2O5C_{14}H_{18}N_{2}O_{5}, and it has a molecular weight of approximately 294.31 g/mol. The structure features a carboxylic acid group from the aspartic acid component and an amine group from phenylalanine, contributing to its properties as a sweetener.

Data

The three-dimensional structure of L-Aspartyl-L-phenylalanine can be analyzed using various techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into its conformation and interactions with taste receptors.

Chemical Reactions Analysis

Reactions

L-Aspartyl-L-phenylalanine can undergo several chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, it can hydrolyze back into its constituent amino acids.
  2. Esterification: The carboxylic acid group can react with alcohols to form esters, which are often used to enhance flavor profiles in food products.
  3. Degradation: In certain conditions, particularly involving heat or prolonged storage, aspartame can degrade into phenylalanine and aspartic acid, which may affect its sweetness potency.

Technical Details

The stability of L-Aspartyl-L-phenylalanine is influenced by factors such as pH, temperature, and presence of moisture. Understanding these reactions is crucial for ensuring product quality during storage and usage in food formulations.

Mechanism of Action

Process

The sweetness of L-Aspartyl-L-phenylalanine is mediated through its interaction with specific receptors on the taste buds. Upon ingestion, it binds to the sweet taste receptors (T1R2/T1R3), triggering a signal transduction pathway that results in the perception of sweetness.

Data

Research indicates that the binding affinity of L-Aspartyl-L-phenylalanine to these receptors is significantly higher than that of sucrose, contributing to its intense sweetness profile . The precise mechanism involves conformational changes in the receptor upon ligand binding, leading to activation of downstream signaling pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water; insoluble in organic solvents
  • Melting Point: Approximately 246 °C (decomposes)

Chemical Properties

  • pH Stability: Stable at neutral pH; hydrolyzes under extreme acidic or basic conditions
  • Sweetness Potency: Approximately 200 times sweeter than sucrose
  • Stability: Sensitive to heat; prolonged exposure can lead to degradation .

Relevant Data or Analyses

Analytical techniques such as liquid chromatography-tandem mass spectrometry are used for quantifying L-Aspartyl-L-phenylalanine in food products and assessing its purity during synthesis .

Applications

L-Aspartyl-L-phenylalanine is primarily used in the food industry as an artificial sweetener due to its high sweetness intensity without contributing significant calories. It is commonly found in:

  1. Dietary Products: Low-calorie or sugar-free foods and beverages.
  2. Pharmaceuticals: As a flavoring agent in medications.
  3. Nutraceuticals: In dietary supplements aimed at weight management.
Introduction to L-Aspartyl-L-phenylalanine

Chemical Structure and Physicochemical Properties

The molecular formula of L-Aspartyl-L-phenylalanine is C₁₃H₁₆N₂O₅, with a molecular weight of 280.28 g/mol. Its IUPAC name is (3S)-3-amino-3-{[(1S)-1-carboxy-2-phenylethyl]carbamoyl}propanoic acid [5] [6]. Key structural and physical characteristics include:

  • Stereochemistry: The biologically active form comprises exclusively L-configuration amino acids. Inversion at either chiral center (e.g., D-aspartyl-L-phenylalanine) abolishes enzymatic recognition and sweet taste potential [2] [7].
  • Solubility: Sparingly soluble in water (1.14 g/L at 25°C) and insoluble in organic solvents like ethanol, benzene, or ether [2] [6].
  • Thermal Properties: Decomposes at approximately 246–249°C without a distinct boiling point [1] [8].
  • Ionization: Exhibits three pKa values (α-COOH: ~3.0; β-COOH: ~3.9; α-NH₃⁺: ~8.5), influencing its zwitterionic form in physiological conditions [6].

Table 1: Physicochemical Properties of L-Aspartyl-L-phenylalanine

PropertyValue
Molecular FormulaC₁₃H₁₆N₂O₅
Molecular Weight280.28 g/mol
Melting Point236–239°C
Water Solubility (25°C)1.14 g/L
Chiral CentersTwo (L-configuration essential)
pKa Values3.0 (α-COOH), 3.9 (β-COOH), 8.5 (NH₃⁺)

The dipeptide bond in Asp-Phe renders it susceptible to enzymatic hydrolysis by peptidases (e.g., erythrocyte L-aspartyl-L-phenylalanine hydrolase), which cleave it into constituent amino acids for metabolic use [4] [6]. Its crystalline structure features hydrogen-bonded networks between the amino, carboxylate, and carbonyl groups, contributing to its stability in solid state [8].

Historical Context and Discovery in Metabolic Studies

L-Aspartyl-L-phenylalanine was first isolated during metabolic studies in the mid-20th century, but its significance surged in 1965 when chemist James M. Schlatter at G.D. Searle & Company synthesized it as an intermediate in anti-ulcer drug research. Schlatter accidentally discovered its sweet taste after licking his finger contaminated with the compound—an event that initiated commercial sweetener development [2].

Key Historical Milestones:

  • 1965: Initial synthesis and serendipitous taste discovery [2].
  • 1974: The U.S. Food and Drug Administration (FDA) first approved aspartame (methyl ester of Asp-Phe) for limited food uses, followed by a temporary revocation due to safety objections [1] [10].
  • 1981: FDA re-approval for dry foods after rigorous toxicological review, expanding to beverages in 1983 [2] [10].
  • 1986: Development of asymmetric hydrogenation methods to synthesize enantiomerically pure Asp-Phe precursors, resolving stereochemistry challenges in industrial production [3].

Table 2: Historical Timeline of L-Aspartyl-L-phenylalanine and Aspartame

YearEvent
1965Schlatter synthesizes Asp-Phe during gastric secretion research
1974FDA initially approves aspartame; approval halted pending review
1981FDA re-approves aspartame for dry foods
1983Aspartame approval extended to carbonated beverages
1986Catalytic asymmetric synthesis developed for high-purity Asp-Phe derivatives

Early metabolic studies confirmed that Asp-Phe is hydrolyzed in the human intestine by peptidases into aspartate and phenylalanine, identical to the digestive pathway of dietary proteins. This established its safety profile as a metabolite rather than a novel xenobiotic [4] [9]. Research in the 1990s further elucidated its enzymatic degradation kinetics, including the role of erythrocyte hydrolases in clearing trace circulating dipeptide [4].

Role as a Precursor in Aspartame Synthesis

L-Aspartyl-L-phenylalanine is the immediate precursor of aspartame (L-aspartyl-L-phenylalanine methyl ester), an artificial sweetener 180–200× sweeter than sucrose. Aspartame synthesis requires esterification of Asp-Phe’s C-terminal phenylalanine carboxyl group [1] [9].

Industrial Synthesis Methods:

  • Chemical Synthesis:
  • Early routes involved protecting aspartate’s β-carboxyl group and phenylalanine’s amino group to prevent side reactions. Reacting N-protected aspartic anhydride with L-phenylalanine methyl ester yielded protected Asp-Phe methyl ester, followed by deprotection [2].
  • Stereochemistry Challenge: Synthesis generates four stereoisomers (L-L, D-D, D-L, L-D), necessitating costly separation. Only the L-L configuration produces sweetness [2] [7].
  • Enzymatic Synthesis (Thermolysin-Catalyzed):
  • Process: Immobilized thermolysin (a microbial metalloprotease) condenses N-benzyloxycarbonyl-L-aspartate (Z-Asp) and L-phenylalanine methyl ester in organic solvent/water mixtures. The enzyme’s stereospecificity ensures exclusive L-L dipeptide formation [7].
  • Advantages:
  • Eliminates need for protecting aspartate’s α-carboxyl group.
  • Achieves 95% yield under optimized conditions (25°C, pH 6.0, 20 mM CaCl₂) [7].
  • Enables continuous production via immobilized enzyme column reactors (>500 hours operational stability) [7].

Table 3: Enzymatic vs. Chemical Synthesis of Aspartame Precursor

ParameterEnzymatic SynthesisChemical Synthesis
CatalystThermolysin (immobilized)Organic reagents (e.g., anhydrides)
Stereospecificity100% L-L dipeptideRequires isomer separation
Yield>95%60–80%
ByproductsMinimalProtected intermediates
Industrial ScalabilityHigh (continuous column reactors)Moderate

Post-Synthesis Hydrolysis:

In finished products, aspartame undergoes gradual hydrolysis back to L-Aspartyl-L-phenylalanine under heat or alkaline conditions. This reaction is significant because:

  • It generates the demethylated dipeptide in beverages during storage.
  • Asp-Phe is further metabolized by intestinal peptidases, releasing phenylalanine (relevant for phenylketonuria patients) [6] [9].
  • Mass spectrometry studies detect Asp-Phe in human plasma and urine after aspartame ingestion, confirming its role as a primary metabolite [6].

Properties

CAS Number

13433-09-5

Product Name

L-Aspartyl-L-phenylalanine

IUPAC Name

(3S)-3-amino-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid

Molecular Formula

C13H16N2O5

Molecular Weight

280.28 g/mol

InChI

InChI=1S/C13H16N2O5/c14-9(7-11(16)17)12(18)15-10(13(19)20)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7,14H2,(H,15,18)(H,16,17)(H,19,20)/t9-,10-/m0/s1

InChI Key

YZQCXOFQZKCETR-UWVGGRQHSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC(=O)O)N

Synonyms

Asp-Phe
aspartyl-phenylalanine
aspartylphenylalanine
N-L-alpha-aspartyl-L-phenylalanine

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC(=O)O)N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N

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